molecular formula C13H11F3N4O4 B8134285 AP-1/NF-kappaB activation inhibitor 1

AP-1/NF-kappaB activation inhibitor 1

Cat. No.: B8134285
M. Wt: 344.25 g/mol
InChI Key: JWIIKHRJOUQCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP-1/NF-kappaB activation inhibitor 1 is a potent inhibitor of transcriptional activation mediated by the transcription factors AP-1 and NF-kappaB. This compound is particularly significant in the field of molecular biology and pharmacology due to its ability to modulate gene expression involved in inflammatory responses and immune regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AP-1/NF-kappaB activation inhibitor 1 typically involves multi-step organic synthesisThe reaction conditions often require controlled temperatures, specific solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactions, ensuring high purity and yield, and implementing stringent quality control measures. The compound is usually produced in batch processes, with careful monitoring of reaction parameters to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: AP-1/NF-kappaB activation inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the compound. These can include various derivatives with altered functional groups that may enhance or reduce the compound’s inhibitory activity .

Scientific Research Applications

AP-1/NF-kappaB activation inhibitor 1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mechanisms of transcriptional regulation and gene expression.

    Biology: Helps in understanding the role of AP-1 and NF-kappaB in cellular processes such as inflammation, apoptosis, and immune responses.

    Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting inflammatory pathways

Mechanism of Action

AP-1/NF-kappaB activation inhibitor 1 exerts its effects by inhibiting the transcriptional activation mediated by AP-1 and NF-kappaB. These transcription factors are crucial for the expression of genes involved in inflammatory and immune responses. The compound binds to specific sites on these transcription factors, preventing them from interacting with DNA and initiating transcription. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-2 and interleukin-8 .

Comparison with Similar Compounds

Uniqueness: AP-1/NF-kappaB activation inhibitor 1 is unique due to its dual inhibition of both AP-1 and NF-kappaB, making it a valuable tool for studying the interplay between these two transcription factors in regulating gene expression. Its specific inhibitory effects on the production of interleukin-2 and interleukin-8 also distinguish it from other inhibitors .

Properties

IUPAC Name

ethyl 4-[(3-methyl-2,5-dioxopyrrol-1-yl)amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O4/c1-3-24-11(23)7-5-17-12(13(14,15)16)18-9(7)19-20-8(21)4-6(2)10(20)22/h4-5H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIIKHRJOUQCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NN2C(=O)C=C(C2=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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